4-(2-Furyl)-4-oxobutanenitrile
Description
Contextual Significance in Organic Synthesis and Heterocyclic Chemistry
The importance of 4-(2-Furyl)-4-oxobutanenitrile stems from its utility as a versatile intermediate in organic synthesis. The presence of both a nitrile and a carbonyl group allows it to participate in a wide array of chemical reactions. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a crucial structural motif found in numerous natural products and pharmacologically active compounds. researchgate.netderpharmachemica.comresearchgate.net This makes furan-containing molecules like this compound valuable precursors in medicinal chemistry and materials science. researchgate.netresearchgate.net
In organic synthesis, the nitrile group is a robust and useful functional group. It serves as a precursor for various other functionalities, including amines, carboxylic acids, and amides, and is a key component in the construction of nitrogen-containing heterocycles. longdom.orgresearchgate.net The chemistry of alkenyl nitriles, which can be derived from butanenitrile frameworks, is particularly rich and has been extensively used to build diverse heterocyclic systems. longdom.org
Research has demonstrated the utility of the this compound scaffold in specific synthetic transformations. For instance, 3-alkyl-4-(2-furyl)-4-oxobutanenitriles undergo ruthenium tetroxide catalyzed oxidation, where the furan ring is cleaved to produce methyl 2-alkyl-3-cyanopropanoates. researchgate.netacs.orgresearchgate.netacs.org This reaction showcases the compound's role as a template from which other valuable synthetic intermediates can be generated. Furthermore, derivatives of the core structure, such as those incorporating a thiazolidinone framework, have been synthesized and studied for their potential applications. nih.gov The reactivity of the furan ring, combined with the synthetic versatility of the cyano-ketone chain, establishes this compound as a significant building block in the synthesis of complex organic molecules and novel heterocyclic compounds. frontiersin.orgyork.ac.uk
Evolution of Research Themes and Historical Perspectives on Related Butanenitrile Frameworks
The study of butanenitrile frameworks is part of the broader history of nitrile chemistry, which has long been a cornerstone of organic synthesis. researchgate.net Historically, the development of methods for synthesizing nitriles has been a significant challenge and an area of active research, owing to their importance as intermediates for pharmaceuticals, agrochemicals, and materials. researchgate.netlidsen.com Similarly, the synthesis of furans has a rich history, with classical methods like the Paal-Knorr synthesis and Feist-Bénary condensation being foundational, alongside the continuous development of new, more efficient catalytic methods. researchgate.netderpharmachemica.com
Research into functionalized butanenitriles, such as the 4-oxo-butanenitrile substructure, has evolved to focus on creating molecular complexity from simple, accessible starting materials. One common synthetic strategy involves the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. For instance, the synthesis of various substituted 4-oxo-2-arylbutanenitriles often proceeds via the reaction of chalcones with cyanide sources or through multi-component reactions. rsc.org
More advanced one-pot procedures have been developed for related structures, such as the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-arylbutanenitriles to form quinolines, using mild oxidants like dimethyl sulfoxide (B87167) (DMSO). This highlights a research trend toward more efficient and atom-economical synthetic processes. The investigation of variously substituted butanenitriles, including 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles, further illustrates the diversification of research to create compounds with specific electronic and structural properties for potential applications in materials science and medicinal chemistry. mdpi.com The historical progression shows a move from fundamental synthesis of the butanenitrile core to its sophisticated use as a scaffold for generating a wide range of functionalized and heterocyclic molecules. rsc.org
| Method | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Michael Addition | Chalcones, KCN, Acetic Acid, DMSO | 4-Aryl-4-oxobutanenitriles | |
| One-Pot Oxidative Cyclization | 4-(2-Aminophenyl)-4-oxo-2-arylbutanenitriles, KOH, DMSO | Quinolines | |
| Reaction with Phosphorylated Acceptors | Aromatic aldehydes, Phosphorylated Michael acceptors | 4-Aryl-2-alkylphosphonomethyl-4-oxobutanenitriles | mdpi.com |
| Base-assisted Cyclization | 3-Cyanoketones | 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-yl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRONFAVNHGEYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366474 | |
| Record name | 4-(2-furyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17960-37-1 | |
| Record name | 4-(2-furyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(furan-2-yl)-4-oxobutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 2 Furyl 4 Oxobutanenitrile and Its Analogues
Nucleophilic Addition Strategies
Nucleophilic addition reactions, particularly the Michael addition, represent a cornerstone in the synthesis of 4-(2-furyl)-4-oxobutanenitrile and its analogs. wikipedia.orgmasterorganicchemistry.com This method involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org
Michael Addition of Nitriles to α,β-Unsaturated Ketones
A primary and straightforward method for synthesizing 4-oxoalkanenitriles is the Michael addition of a nitrile-containing nucleophile to an α,β-unsaturated ketone. This reaction creates a new carbon-carbon bond at the β-position of the ketone. For instance, the reaction of an appropriate enolate derived from a nitrile with an α,β-unsaturated ketone bearing a furan (B31954) moiety would yield the desired this compound structure. The efficiency of this reaction can be influenced by the choice of base, solvent, and reaction temperature.
Recent advancements have focused on developing more efficient and selective catalysts for this transformation. For example, a highly active manganese(I) complex has been reported to catalyze the 1,4-addition of unactivated nitriles, including acetonitrile, to α,β-unsaturated ketones under mild, base-free conditions with low catalyst loadings. nih.gov This method demonstrates broad functional group tolerance, making it a valuable tool for the synthesis of various substituted 4-oxobutanenitriles. nih.gov
Organocatalytic Asymmetric Michael Additions Utilizing Cyanide Equivalents
The development of asymmetric synthesis has led to the use of organocatalysts to achieve enantioselective Michael additions. Chiral squaramides have been successfully employed to catalyze the addition of masked acyl cyanide (MAC) reagents to enones, producing adducts in high yields (90–99%) and with excellent enantioselectivities (85–98%). acs.orgnih.gov These MAC reagents serve as effective umpolung synthons, reversing the normal reactivity of the acyl group. acs.org The resulting products can be further manipulated to generate chiral γ-keto acids, esters, and amides. acs.orgnih.gov
Another approach utilizes chiral bis(guanidino)iminophosphoranes as powerful organosuperbases. rsc.orgrsc.orgresearchgate.net These catalysts facilitate the direct Michael addition of less acidic cyanohydrin ether derivatives to enones, affording multifunctionalized products with high diastereo- and enantioselectivities. rsc.orgrsc.orgresearchgate.net This method represents a significant advance as it allows for the direct use of these challenging pronucleophiles in a catalytic and enantioselective manner. rsc.orgrsc.org
Table 1: Organocatalytic Asymmetric Michael Additions
| Catalyst Type | Cyanide Source | Acceptor | Yield (%) | Enantioselectivity (%) | Reference |
|---|---|---|---|---|---|
| Chiral Squaramide | Masked Acyl Cyanide (MAC) Reagents | Substituted Enones | 90-99 | 85-98 | acs.orgnih.gov |
| Chiral Bis(guanidino)iminophosphorane | Cyanohydrin Ether Derivatives | Enones | High | Moderate to High | rsc.orgrsc.orgresearchgate.net |
Base-Catalyzed Michael Additions Involving Acrylonitrile (B1666552) Derivatives
Base-catalyzed Michael additions using acrylonitrile as the Michael acceptor are a common and efficient strategy for the synthesis of various nitrile-containing compounds. rhhz.netresearchgate.netrsc.orgresearchgate.net The strong electron-withdrawing nature of the cyano group makes acrylonitrile a highly reactive Michael acceptor. rhhz.net Various bases, including basic ionic liquids like [C4dabco]OH and inorganic bases such as potassium carbonate, have been shown to effectively catalyze this reaction. rhhz.netresearchgate.netrsc.org These reactions are often high-yielding and can sometimes be performed under solvent-free conditions, offering a greener synthetic route. rhhz.netresearchgate.netrsc.org Lipases have also been explored as biocatalysts for the Michael addition of amines to acrylonitrile, demonstrating the versatility of this reaction. researchgate.net
Condensation and Cyclization Protocols
Condensation and cyclization reactions provide alternative pathways to synthesize derivatives that can be precursors to or analogs of this compound.
Knoevenagel Condensation Approaches for Derivatives
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, typically involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. sphinxsai.comscirp.orgdamascusuniversity.edu.sy This reaction has been widely used to synthesize various furan-containing derivatives. sphinxsai.comdamascusuniversity.edu.symdpi.com For example, the condensation of 5-substituted furan-2-carboxaldehydes with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can produce 3-(furan-2-yl)acrylonitrile derivatives. mdpi.com Biogenic carbonates have been reported as effective heterogeneous catalysts for this transformation, offering good yields and high (E)-selectivity under solvent-free conditions. mdpi.com These acrylonitrile derivatives can potentially serve as precursors for further synthetic manipulations.
Table 2: Knoevenagel Condensation for Furan Derivatives
| Furan Reactant | Active Methylene Compound | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 5-HMF derivatives | Ethyl cyanoacetate | Biogenic dual carbonate | 87 | mdpi.com |
| 5-HMF derivatives | Malononitrile | Biogenic dual carbonate | 71-87 | mdpi.com |
| 5-R-furfural | Creatinine | Piperidine | Not specified | sphinxsai.com |
| Substituted napthofuran-2-carbaldehydes | Not specified | Not specified | Not specified | scirp.org |
| 5-R-furfural | Indan-1,3-dione | None (room temp) | 46-72 | damascusuniversity.edu.sy |
Cyanide Addition to Acylchalcones Followed by Cyclization
The addition of cyanide to acylchalcones represents another synthetic strategy. The hydrocyanation of ortho-aminochalcones using potassium cyanide in the presence of acetic acid and a solvent like DMSO can lead to the formation of 4-oxo-2-arylbutanenitriles. This reaction proceeds through the addition of the cyanide nucleophile to the β-carbon of the chalcone (B49325). The resulting product can then undergo further transformations, such as one-pot oxidative cyclization, to yield more complex heterocyclic structures. The choice of oxidant is crucial in these subsequent steps to avoid degradation of the starting material.
The fundamental reaction of cyanide addition to aldehydes and ketones to form cyanohydrins is a well-established process. libretexts.orglibretexts.orgchemguide.co.uk This reaction is typically base-catalyzed, as the cyanide ion is the active nucleophile. libretexts.orgchemguide.co.uk While not a direct synthesis of this compound, the principles of cyanide addition are central to the synthesis of related nitrile-containing intermediates.
Oxidative Cyclization of Substituted Oxobutanenitriles
Oxidative cyclization represents a powerful strategy for the synthesis of heterocyclic compounds from acyclic precursors. In the context of substituted oxobutanenitriles, this approach facilitates the formation of new rings through an intramolecular reaction coupled with an oxidation step.
One notable example involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-arylbutanenitriles to afford 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This transformation proceeds via a nucleophilic intramolecular cyclization, where the amino group attacks the ketone carbonyl, followed by oxidation of the resulting intermediate. nih.gov While this specific example does not start with a furan ring, the underlying principle can be applied to analogues. For instance, a plausible pathway could involve a this compound derivative bearing a nucleophilic group on the furan ring, which could undergo a similar intramolecular cyclization.
A related strategy employs iron(III) chloride (FeCl₃) as a mediator for the intramolecular oxidative cyclization of electron-rich α-aryl ketones to yield 3-functionalized benzofurans. researchgate.net This method highlights the formation of a C-O bond between the ketone's oxygen and the aromatic ring. researchgate.net Adapting this to this compound, an intramolecular cyclization could potentially be induced, although the furan ring's susceptibility to oxidation by reagents like RuCl₃/KIO₄, which can lead to ring opening and the formation of acyclic esters like methyl 2-alkyl-3-cyanopropanoates, must be considered. The choice of oxidant is therefore critical. Mild oxidants, such as dimethyl sulfoxide (B87167) (DMSO), have proven effective in similar cyclizations, yielding good results where strong oxidants like potassium permanganate (B83412) would cause decomposition.
The general mechanism for such cyclizations involves the initial formation of an enol or enolate intermediate from the oxobutanenitrile. This is followed by an intramolecular nucleophilic attack on the furan or other aromatic ring. The final step is an oxidation process that aromatizes the newly formed ring system or, in the case of the aminophenyl derivative, oxidizes the intermediate to the stable oxoindoline product. nih.gov
Hydrocyanation Reactions
Hydrocyanation, the addition of hydrogen cyanide across a double bond, is a fundamental reaction in organic synthesis for introducing a nitrile group. This method is particularly relevant for the synthesis of 4-oxobutanenitriles from α,β-unsaturated ketones, such as chalcones.
The hydrocyanation of chalcones and their analogues provides a direct route to the corresponding 4-oxobutanenitrile (B1583811) structures. In the case of ortho-aminochalcones, the resulting 4-(2-aminophenyl)-4-oxobutanenitrile intermediates are valuable precursors for the synthesis of quinolines and other fused heterocyclic systems. researchgate.net
A noteworthy transformation that proceeds through a 4-oxobutanenitrile intermediate is the reaction of ortho-nitrochalcones with potassium cyanide. The conjugate addition of the cyanide ion to the chalcone's α,β-unsaturated system forms a 4-nitro-substituted 4-oxobutanenitrile. This intermediate then undergoes an intramolecular cyclization, ultimately leading to products like 2-alkylideneindolin-3-ones. nih.gov This demonstrates that the hydrocyanation of a chalcone derivative is a key step in generating the butanenitrile core, which can then participate in subsequent intramolecular reactions.
Applying this to a furan-containing substrate, one can envision the synthesis of this compound starting from 1-(2-furyl)-3-phenylprop-2-en-1-one (a furan-chalcone analogue). The Michael addition of cyanide would yield the target compound. If an ortho-amino or ortho-nitro group were present on an aryl ring at the 3-position of the propenone system, the resulting oxobutanenitrile could serve as a precursor to furyl-substituted quinolines or indoles, respectively. The synthesis of quinolines from 2-aminochalcones is a well-established process, often proceeding through an intramolecular condensation mechanism. researchgate.net
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. This approach offers advantages in terms of atom economy, reduced reaction times, and operational simplicity.
A relevant multicomponent approach for synthesizing analogues of this compound involves the condensation of aromatic aldehydes with phosphorylated Michael acceptors. Specifically, the synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles has been achieved through a reaction between various aromatic aldehydes and 2-dialkylphosphonomethylpropenenitrile. mdpi.com
This reaction is typically catalyzed by a thiazolium salt, such as 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, in the presence of a base like triethylamine. mdpi.com The reaction proceeds via a Stetter-type mechanism. The aromatic aldehyde is first converted into a nucleophilic Breslow intermediate by the thiazolium catalyst. This intermediate then undergoes a Michael addition to the phosphorylated propenenitrile acceptor. The subsequent collapse of the adduct regenerates the catalyst and yields the final 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile product. mdpi.com
This methodology allows for the synthesis of a variety of phosphonate (B1237965) analogues by simply changing the starting aromatic aldehyde. The yields for this transformation are generally good, as illustrated in the table below. Although the direct synthesis of this compound is not described, the use of 2-furaldehyde as the aldehyde component would be expected to yield the corresponding 4-(2-furyl)-2-dialkylphosphonomethyl-4-oxobutanenitrile.
| Aromatic Aldehyde | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | Diethyl (2-cyano-4-oxo-4-phenylbutyl)phosphonate | 76 |
| 4-Chlorobenzaldehyde | Diethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate | 73 |
| 4-Methoxybenzaldehyde | Diethyl (2-cyano-4-(4-methoxyphenyl)-4-oxobutyl)phosphonate | 74 |
| 4-Nitrobenzaldehyde | Diethyl (2-cyano-4-(4-nitrophenyl)-4-oxobutyl)phosphonate | 79 |
| Pyridine-4-carbaldehyde | Diethyl (2-cyano-4-oxo-4-(pyridin-4-yl)butyl)phosphonate | 84 |
Data sourced from a study on the synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles. mdpi.comnih.gov
Chemical Reactivity and Reaction Mechanisms of 4 2 Furyl 4 Oxobutanenitrile
Michael Acceptor Characteristics and Nucleophilic Attack Pathways
The presence of an α,β-unsaturated carbonyl system renders 4-(2-Furyl)-4-oxobutanenitrile an effective Michael acceptor. frontiersin.org This characteristic is fundamental to many of its reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds through conjugate addition. masterorganicchemistry.com Resonance delocalization of electrons from the carbonyl group to the β-carbon makes this position electrophilic and susceptible to attack by nucleophiles. wikipedia.orglumenlearning.com This reactivity is a cornerstone of its utility in synthesizing more complex molecules.
As a conjugated system, this compound is susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). lumenlearning.comlibretexts.org The reaction pathway is often determined by the nature of the nucleophile. libretexts.org Weakly basic nucleophiles, such as amines, thiols, and enolates, typically favor the thermodynamically more stable 1,4-addition product, where the stable carbonyl group is regenerated. masterorganicchemistry.comlumenlearning.comlibretexts.org
The mechanism of conjugate addition involves the attack of a nucleophile on the β-carbon. This creates a resonance-stabilized enolate intermediate, where the negative charge is delocalized between the α-carbon and the carbonyl oxygen. wikipedia.org Subsequent protonation of this intermediate, typically at the α-carbon, leads to the final saturated product through keto-enol tautomerism. wikipedia.orglibretexts.org This reactivity is central to the Michael reaction, a key carbon-carbon bond-forming strategy in organic synthesis. masterorganicchemistry.comwikipedia.org
Table 1: Comparison of Nucleophilic Addition Pathways
| Addition Type | Attacked Position | Key Intermediate | Common Nucleophiles | Product Type |
| 1,2-Addition | Carbonyl Carbon | Tetrahedral Alkoxide | Strong Nucleophiles (e.g., Grignard Reagents, Organolithiums) masterorganicchemistry.com | Alcohol |
| 1,4-Conjugate Addition | β-Carbon | Resonance-Stabilized Enolate wikipedia.org | Weak Nucleophiles (e.g., Amines, Thiols, Enolates, Gilman Reagents) wikipedia.orglibretexts.org | Saturated Carbonyl |
The rate and viability of nucleophilic additions to this compound are significantly influenced by electronic effects. numberanalytics.com Substituents on the furan (B31954) ring can modulate the electrophilicity of the entire conjugated system.
Electron-Withdrawing Groups (EWGs): The presence of an EWG (e.g., nitro, cyano, halogen) on the furan ring increases the partial positive charge on the β-carbon. researchgate.netmasterorganicchemistry.com This heightened electrophilicity accelerates the rate of nucleophilic attack, making the compound more reactive as a Michael acceptor. numberanalytics.commasterorganicchemistry.com For instance, the rate of nucleophilic aromatic substitution, a related reaction, is enhanced by EWGs that stabilize the negatively charged intermediate. masterorganicchemistry.com
Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., alkyl, methoxy) on the furan ring would decrease the electrophilicity of the β-carbon. numberanalytics.commasterorganicchemistry.com By donating electron density into the conjugated system, these groups reduce the partial positive charge at the β-position, thereby slowing down the rate of conjugate addition. masterorganicchemistry.com
These electronic effects are critical for tuning the reactivity of the molecule for specific synthetic applications. numberanalytics.com
Cyclization and Heterocycle-Forming Reactions
The combination of nitrile and carbonyl functional groups, along with the furan moiety, makes this compound a valuable precursor for the synthesis of various heterocyclic scaffolds through cyclization reactions.
The nitrile and carbonyl groups are key players in intramolecular cyclization reactions. In related systems, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, a base-assisted intramolecular nucleophilic cyclization occurs where the amine attacks the carbonyl group, ultimately leading to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles after oxidation. nih.gov Similarly, the nitrile group in this compound can participate as an electrophile or be transformed into an amine, which can then undergo intramolecular cyclization with the furan-carbonyl portion of the molecule. The Thorpe-Ziegler reaction, for example, involves the base-catalyzed intramolecular condensation of dinitriles to form cyclic β-keto nitriles. While not directly applicable without modification, it highlights the potential of the nitrile group in cyclization processes. longdom.org Furthermore, metal-mediated intramolecular annulations of substrates containing a ketone and a tethered halide have been shown to produce fused dihydrofurans, demonstrating the utility of the ketone in such ring-forming strategies. ntu.edu.tw
Aminocatalysis can be employed to initiate cascade reactions with derivatives of this compound, leading to complex, annulated (fused-ring) heterocyclic systems. In a related study, a pyrrole-derived hydrazone bearing a Michael acceptor moiety was reacted with α,β-unsaturated aldehydes in the presence of an aminocatalyst. acs.org This process proceeds through a cascade of iminium ion formation, Friedel-Crafts alkylation, and an intramolecular Michael reaction to construct a new heterocyclic scaffold. acs.org A similar strategy could be envisioned for this compound, where the furan ring acts as the nucleophile in a Friedel-Crafts-type reaction and the activated butanenitrile chain participates in a subsequent intramolecular cyclization, yielding polycyclic structures. acs.org
The furan ring in this compound can act as a diene in intramolecular Diels-Alder (IMDA) reactions, a powerful method for constructing polycyclic systems. masterorganicchemistry.comorganic-chemistry.org For this reaction to occur, the butanenitrile side chain must contain a dienophile (an alkene or alkyne). The reaction proceeds via a [4+2] cycloaddition, where the furan ring and the dienophile within the same molecule react to form a new six-membered ring, resulting in a bridged, tricyclic structure. masterorganicchemistry.comrudn.ru
Studies on similar substrates, such as (E)-ethyl 6-(2-furanyl)-4-oxo-2-hexenoate, have demonstrated the feasibility of thermal IMDA reactions to yield tricyclic ketones. ucla.edu The kinetics of these reactions are influenced by substituents on both the furan diene and the dienophile. ucla.edu The intramolecular nature of the reaction is highly efficient for forming five- and six-membered rings. masterorganicchemistry.com This strategy has been successfully applied in the synthesis of complex natural product skeletons. researchgate.net
Table 2: Research Findings on Related Intramolecular Diels-Alder Reactions
| Substrate | Reaction Type | Key Feature | Product | Reference |
| 3-Alkyl-4-(2-furyl)-4-oxobutanenitriles | Oxidation/Cyclization | The furan ring is oxidized by RuCl3/KIO4. | Methyl 2-alkyl-3-cyanopropanoates | researchgate.net |
| (E)-Ethyl 6-(2-Furanyl)-4-oxo-2-hexenoate | Thermal IMDA | The furan acts as a diene and the enone as a dienophile. | Tricyclic ketone | ucla.edu |
| 4-α-Furyl-4-N-benzylaminobut-1-enes | Acylation/IMDAF | Reaction with maleic anhydride (B1165640) leads to tandem amide formation and IMDA. | Tricyclic carboxylic acid | rudn.ru |
| 1-(2-Furyl)-3,4-dihydroisoquinolines | Alkylation/IMDAF | Tandem reaction with allyl halides. | Isoindolo[1,2-a]isoquinoline core | researchgate.net |
Ring Transformation and Derivatization to Pyrrole (B145914) and Pyrroline Derivatives
The furan moiety in this compound serves as a masked 1,4-dicarbonyl functionality, which can be unveiled and utilized in the synthesis of pyrrole derivatives. This transformation is typically achieved through an acid-catalyzed ring opening, followed by a Paal-Knorr-type cyclization. wikipedia.orgalfa-chemistry.comresearchgate.net
The process begins with the protonation of the furan ring under acidic conditions, which facilitates its hydrolytic opening to generate a 1,4-dicarbonyl intermediate, specifically a γ-keto-aldehyde nitrile. rsc.org This intermediate is then reacted in situ with ammonia (B1221849) or a primary amine. The amine undergoes condensation with the two carbonyl groups, leading to the formation of the pyrrole ring through a sequence of imine/enamine formation and cyclization, followed by dehydration. alfa-chemistry.com The Paal-Knorr synthesis is a classic and widely used method for constructing pyrrole and furan rings from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org
| Step | Reaction Type | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | Furan Ring Opening | This compound | Aqueous Acid (e.g., HCl) | 1,4-Dicarbonyl Intermediate |
| 2 | Paal-Knorr Cyclization | 1,4-Dicarbonyl Intermediate, Amine (e.g., R-NH₂) | Heat, weak acid | Substituted Pyrrole Derivative |
This strategy provides a valuable route to functionalized pyrroles, which are important structural motifs in many biologically active compounds and materials. researchgate.net
Oxidative Transformations
The furan ring in this compound is susceptible to oxidation, which can be controlled to achieve selective transformations of the molecule.
The furan ring can be selectively cleaved through oxidation while leaving the rest of the molecule intact. A notable method involves the use of ruthenium tetroxide (RuO₄), a powerful oxidizing agent. rsc.orgresearchgate.net Research has shown that 3-alkyl-4-(2-furyl)-4-oxobutanenitriles undergo complete oxidation of the furan ring when treated with a catalytic amount of ruthenium trichloride (B1173362) (RuCl₃) in the presence of a co-oxidant like sodium periodate (B1199274) (NaIO₄). researchgate.netacs.orgresearchgate.netacs.org This reaction efficiently yields methyl 2-alkyl-3-cyanopropanoates after subsequent esterification. researchgate.netresearchgate.net
The mechanism of ruthenium tetroxide oxidation of furans is believed to proceed through a [3+2] cycloaddition, leading to the cleavage of the aromatic ring. researchgate.net The choice of solvent system can be crucial in controlling the selectivity of the oxidation. thieme-connect.com
Table of Oxidative Furan Ring Cleavage:
| Substrate | Oxidizing System | Product (after esterification) |
|---|
This oxidative cleavage represents a useful synthetic tool for converting furan-containing compounds into valuable acyclic derivatives.
The nitrile group of this compound can be hydrolyzed to a carboxylic acid functionality under either acidic or basic aqueous conditions. libretexts.org This reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. chemistrysteps.comyoutube.com
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of water. chemistrysteps.com In basic hydrolysis, the strongly nucleophilic hydroxide (B78521) anion directly attacks the nitrile carbon. libretexts.orgchemistrysteps.com
This transformation converts this compound into 4-(2-furyl)-4-oxobutanoic acid, providing a route to another class of derivatives. The preparation of carboxylic acids via nitrile hydrolysis is a well-established synthetic method. libretexts.orgresearchgate.net
Reduction Pathways
The ketone carbonyl group in this compound can be selectively reduced to a secondary alcohol without affecting the furan ring or the nitrile group. This is typically achieved using mild hydride-based reducing agents. chadsprep.com
Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its chemoselectivity. iwu.edumasterorganicchemistry.com It readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups such as nitriles and esters under standard conditions. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). tamu.edu The product of this reduction is 4-(2-furyl)-4-hydroxybutanenitrile. nih.gov
Table of Selective Ketone Reduction:
| Starting Material | Reducing Agent | Solvent | Product |
|---|
Substitution Reactions
The structure of this compound offers several possibilities for substitution reactions, primarily on the furan ring and at the carbon atom alpha to the carbonyl and nitrile groups.
The furan ring is an electron-rich aromatic system and is highly activated towards electrophilic aromatic substitution. chemicalbook.comnumberanalytics.com Due to the directing effect of the oxygen atom, electrophilic attack occurs preferentially at the C5 position (the carbon adjacent to the oxygen and distal to the acyl substituent). chemicalbook.commatanginicollege.ac.in Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, though mild conditions are often required to prevent polymerization or ring-opening of the sensitive furan ring. numberanalytics.comyoutube.compearson.com
Additionally, the methylene (B1212753) group situated between the carbonyl and nitrile groups possesses acidic protons. Deprotonation of this position with a suitable base would generate an enolate, which can act as a nucleophile in alkylation reactions. libretexts.org This allows for the introduction of alkyl substituents at the C3 position of the butanenitrile chain, a reaction known as alpha-alkylation. libretexts.org
Nucleophilic Substitution Patterns for Diverse Derivative Synthesis
The chemical architecture of this compound, featuring a ketone, a nitrile, and an furan ring, offers multiple sites for chemical modification, making it a versatile precursor for the synthesis of a wide array of heterocyclic derivatives. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the carbon of the nitrile group, as well as the acidity of the methylene protons situated between these two functional groups. This arrangement, characteristic of a γ-ketonitrile, allows for a variety of cyclocondensation reactions with binucleophilic reagents, leading to the formation of diverse and medicinally relevant heterocyclic systems.
The reaction mechanisms typically initiate with a nucleophilic attack on the electrophilic carbonyl carbon. This is often followed by an intramolecular cyclization and dehydration sequence, where the nitrile group or the active methylene group participates in ring closure. Such reactions are fundamental in heterocyclic chemistry for constructing rings like pyridazines, pyrimidines, and pyrazoles.
Synthesis of Pyridazine (B1198779) Derivatives: The synthesis of pyridazinones, a class of compounds with significant biological activities, can be achieved through the reaction of γ-keto acids or their nitrile equivalents with hydrazine (B178648) hydrate. scholarsresearchlibrary.com In the case of this compound, the reaction proceeds via a cyclocondensation mechanism. The hydrazine initially acts as a nucleophile, attacking the carbonyl group. The resulting hydrazone intermediate then undergoes an intramolecular cyclization by the addition of the second nitrogen of the hydrazine to the nitrile carbon, followed by tautomerization to yield the stable aminopyridazine or, after hydrolysis, the pyridazinone derivative. Saturated and unsaturated 1,4-dicarbonyl compounds are known to undergo cyclocondensation with hydrazine to yield pyridazines. scholarsresearchlibrary.com
Synthesis of Pyrimidine (B1678525) Derivatives: The pyrimidine core is another crucial heterocycle in medicinal chemistry. bhu.ac.in The synthesis of pyrimidine derivatives from this compound can be accomplished by reacting its β-ketonitrile moiety with various dinucleophiles such as urea, thiourea, or guanidine. The general mechanism involves the initial nucleophilic addition of the amino group of the reagent to the carbonyl carbon of the ketonitrile. This is followed by a subsequent intramolecular cyclization involving the nitrile group, which is attacked by the second nucleophilic center of the reagent, leading to the formation of the substituted pyrimidine ring after dehydration. The versatility of α,β-unsaturated nitriles in the synthesis of a wide variety of heterocyclic compounds, including pyrimidines, is well-documented. longdom.org
Synthesis of Pyrazole (B372694) Derivatives: Pyrazole derivatives can also be synthesized from this compound. The reaction with hydrazine or substituted hydrazines can lead to pyrazole formation through a different cyclization pathway compared to pyridazine synthesis. While the initial attack is still at the carbonyl group, the subsequent cyclization can involve the active methylene group (C2), which is acidic. Deprotonation of this methylene group creates a carbanion that can attack the nitrogen of the hydrazone intermediate, leading to a five-membered pyrazole ring. The synthesis of pyrazole derivatives from α,β-unsaturated nitriles and hydrazine is a well-established method. longdom.org
The following table summarizes the nucleophilic substitution and condensation patterns for the synthesis of various derivatives from γ-ketonitriles like this compound, based on established synthetic routes for analogous compounds.
| Nucleophile | Reaction Conditions | Resulting Derivative Class | General Mechanism |
|---|---|---|---|
| Hydrazine Hydrate (H₂NNH₂·H₂O) | Reflux in a solvent like ethanol or acetic acid. | Pyridazine | Nucleophilic attack on carbonyl, followed by intramolecular cyclization onto the nitrile group. scholarsresearchlibrary.com |
| Thiourea (H₂NCSNH₂) | Base-catalyzed (e.g., sodium ethoxide) condensation in ethanol. | Thio-pyrimidine | Nucleophilic addition to the carbonyl group, followed by intramolecular cyclization and dehydration. longdom.org |
| Guanidine (H₂NC(NH)NH₂) | Base-catalyzed (e.g., KOH, NaOEt) condensation. | Amino-pyrimidine | Initial attack on the carbonyl carbon, followed by ring closure involving the nitrile. bhu.ac.inlongdom.org |
| Hydrazine / Substituted Hydrazines | Varies (e.g., reflux in alcohol). | Pyrazole | Formation of hydrazone followed by intramolecular cyclization involving the active methylene group. longdom.org |
Derivatives and Synthetic Transformations of 4 2 Furyl 4 Oxobutanenitrile
Synthesis of Complex Heterocyclic Scaffolds
The strategic placement of functional groups in 4-(2-Furyl)-4-oxobutanenitrile enables its conversion into a diverse array of heterocyclic scaffolds, which are core structures in many pharmaceutically active compounds.
The 1,4-dicarbonyl characteristic of the 4-oxo-butanenitrile backbone makes it an ideal substrate for the synthesis of pyrrole-containing structures. The Paal-Knorr synthesis, a classic method for forming pyrroles, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. rgmcet.edu.inuctm.edu This reaction is typically carried out under acidic conditions and provides a direct route to substituted pyrroles. semanticscholar.org Various catalysts, including magnesium iodide etherate and iron(III) chloride, have been employed to facilitate this transformation under mild conditions. uctm.eduorganic-chemistry.org
While direct examples starting from this compound are not extensively detailed in the provided literature, the established reactivity of 1,4-dicarbonyls strongly supports its suitability as a precursor. The reaction would involve the amine attacking the ketone carbonyl, followed by cyclization with the nitrile group (or its hydrolytic derivative) to form the pyrrole (B145914) ring.
Furthermore, the furan (B31954) ring itself can be a precursor to the required 1,4-dicarbonyl compound needed for pyrrole synthesis, although this involves ring opening. More advanced applications involve cascade reactions. For instance, aminocatalytic cascade reactions utilizing pyrrole-derived hydrazones have been developed for the synthesis of tetrahydroindolizines. acs.org This process proceeds through a Friedel–Crafts alkylation followed by a Michael addition cyclization, yielding polycyclic products with high stereoselectivity. acs.org
Table 1: General Synthesis of Pyrrole Derivatives via Paal-Knorr Condensation
| Reactants | Conditions | Product Type | Reference |
|---|---|---|---|
| 1,4-Dicarbonyl Compound, Primary Amine | Acid catalyst (e.g., AcOH) | N-Substituted Pyrrole | semanticscholar.org |
| 2,5-Dimethoxytetrahydrofuran, Amine | Iron(III) chloride, Water | N-Substituted Pyrrole | organic-chemistry.org |
The synthesis of thiazole (B1198619) and thiazolidinone derivatives often involves the reaction of a ketone with a source of sulfur and nitrogen. This compound can serve as the ketone component in such syntheses. The Hantzsch thiazole synthesis is a prominent method where α-haloketones react with thioamides. medipol.edu.tr Bromination of the carbon adjacent to the ketone in this compound would yield the necessary α-haloketone precursor.
Thiazolidin-4-ones are commonly synthesized through the cyclo-condensation of a Schiff base with a mercaptoacetic acid. hakon-art.comnih.gov In this approach, the ketone of this compound could first be condensed with an amine to form an intermediate imine (Schiff base), which then undergoes cyclization with thioglycolic acid in the presence of a dehydrating agent like anhydrous ZnCl2 to yield the thiazolidinone ring. hakon-art.comnih.govresearchgate.net The versatility of this synthesis allows for modification at various positions of the thiazolidinone ring, which is a key scaffold in medicinal chemistry. mdpi.com
A variety of synthetic protocols for 4-thiazolidinones have been developed, highlighting the importance of this heterocyclic system. hakon-art.comnih.gov The reaction of 2-cyano-N-(furan-2-ylmethyl)acetamide with phenyl isothiocyanate and α-halocarbonyl compounds has also been shown to produce thiazole derivatives. researchgate.net
Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest due to their unique three-dimensional structures. nih.gov The synthesis of spirocyclic systems often involves intramolecular cyclization reactions or cycloadditions. Methodologies for constructing spirocyclic compounds include organocatalyzed Michael reactions and domino processes catalyzed by Lewis acids. nih.govresearchgate.net
For example, spirocyclic oxindoles have been prepared by alkylating an oxindole (B195798) dianion with N-methylbis(2-chloroethyl)amine. nih.gov In the context of this compound, its functionalities could be elaborated to create precursors for such cyclizations. Spiroketals, a subclass of spiro compounds, are often synthesized via the cyclization of hydroxy ketones or through oxidative cyclization of hydroxyalkyl-substituted tetrahydropyrans. nih.gov The furan ring in the starting material could be transformed through oxidation and reduction steps to generate the necessary polyhydroxyketone chain required for spiroketalization.
The furan ring in this compound is an electron-rich diene, making it an excellent participant in Diels-Alder, or [4+2] cycloaddition, reactions. This reactivity is a cornerstone of furan chemistry and provides a powerful method for constructing six-membered rings. The intramolecular Diels-Alder furan (IMDAF) reaction is particularly useful for synthesizing complex polycyclic frameworks. rudn.ru In this reaction, the furan ring reacts with a dienophile tethered to it, leading to the formation of an oxabicyclic system. rudn.ru
This strategy has been applied to the synthesis of various complex molecules. The reaction of furan derivatives with dienophiles under thermal or Lewis acid-catalyzed conditions can lead to the formation of substituted tetrahydrobenzofuran-type structures after the initial cycloaddition and subsequent transformations.
The furan moiety of this compound is instrumental in the synthesis of precursors for isoindolo[1,2-a]isoquinoline alkaloids. These natural products, such as Jamtine and Hirsutine, are built upon a complex heterocyclic core. researchgate.net A key synthetic strategy involves an intramolecular Diels-Alder furan (IMDAF) reaction. rudn.ruresearchgate.net
In a typical sequence, a furan-containing precursor, such as a 1-(2-furyl)-3,4-dihydroisoquinoline, is N-allylated. researchgate.net The resulting isoquinolinium salt then undergoes a spontaneous intramolecular [4+2] cycloaddition, where the furan ring acts as the diene and the allyl group serves as the dienophile. researchgate.net This reaction proceeds stereoselectively to form an exo-adduct, which contains the core skeleton of the target alkaloids. rudn.ruresearchgate.net The synthesis of the key furan-containing precursors can be achieved through multicomponent reactions or the Povarov reaction. thieme-connect.de
Table 2: Synthesis of Isoindolo[1,2-a]isoquinoline Core
| Precursor | Reaction Type | Key Transformation | Product | Reference |
|---|---|---|---|---|
| 1-(2-Furyl)-3,4-dihydroisoquinolines | Tandem Alkylation/Cycloaddition | Intramolecular Diels-Alder Furan (IMDAF) | exo-Adduct with isoindolo[1,2-a]isoquinoline core | researchgate.net |
The nitrile and furan functionalities of this compound can be utilized to construct triazole and thiadiazine heterocycles. For instance, 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole has been synthesized and used as a scaffold for further derivatization. nih.gov This key intermediate can be prepared from a furan-containing thiocarbohydrazide. Subsequent reactions, such as alkylation of the thiol group or condensation with aldehydes at the amino group, yield a variety of substituted triazoles. nih.gov
The synthesis of 1,3,4-thiadiazines often involves the cyclocondensation of thiosemicarbazide (B42300) derivatives with α-haloketones. biointerfaceresearch.com Bromination of this compound would provide the requisite α-haloketone. This intermediate can then react with a substituted thiosemicarbazide to form the thiadiazine ring. biointerfaceresearch.com Another route involves the reaction of 4-amino-5-R-1,2,4-triazole-3-thiols with α-haloketones to form fused triazolo[3,4-b] hakon-art.comresearchgate.netCurrent time information in Bangalore, IN.thiadiazines. researchgate.net
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyrrole |
| Pyrroline |
| Tetrahydroindolizine |
| Thiazole |
| Thiazolidinone |
| Spirocyclic Systems |
| Spiroketals |
| Tetrahydrobenzofuran |
| Isoindolo[1,2-a]isoquinoline |
| Jamtine |
| Hirsutine |
| Triazole |
| Thiadiazine |
| 4-oxo-3-aza-10-oxatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
| 1-(2-furyl)-3,4-dihydroisoquinoline |
| Mercaptoacetic acid (Thioglycolic acid) |
| Anhydrous Zinc Chloride |
| 2-cyano-N-(furan-2-ylmethyl)acetamide |
| Phenyl isothiocyanate |
| Oxindole |
| N-methylbis(2-chloroethyl)amine |
| Maleic anhydride (B1165640) |
| 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole |
| Thiosemicarbazide |
| 4-amino-5-R-1,2,4-triazole-3-thiol |
| Triazolo[3,4-b] hakon-art.comresearchgate.netCurrent time information in Bangalore, IN.thiadiazine |
| Magnesium iodide etherate |
| Iron(III) chloride |
Generation of Chiral Compounds
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. This compound and its derivatives serve as key precursors for generating chiral molecules, particularly through asymmetric reactions that establish stereocenters with high control.
This compound is a valuable starting material for the synthesis of chiral γ-lactams and γ-amino acids, which are significant structural motifs in many pharmaceutical agents. The synthetic strategy often involves the transformation of the nitrile and ketone functionalities, coupled with asymmetric reduction or other stereoselective reactions.
Research has demonstrated that derivatives of this compound can be converted into precursors for these chiral compounds. For example, the asymmetric hydrogenation of related β-cyano-α,β-unsaturated ketones and 3-cyano acrylate (B77674) esters, catalyzed by rhodium complexes like Rh-(S,S)-f-spiroPhos, yields chiral products with high enantioselectivity (up to 98% ee). researchgate.net These hydrogenated products are then readily cyclized to form chiral γ-lactams or hydrolyzed to produce chiral γ-amino acids. researchgate.net The aminonitrile functional group is recognized as a key precursor in the formation of amino acids. nih.gov
A notable transformation involves the alkylation of this compound to introduce a substituent at the C-3 position, followed by stereoselective reduction of the ketone or a derived double bond to establish the desired chirality. These chiral intermediates are pivotal in the synthesis of various bioactive molecules. researchgate.netmdpi.com
Table 1: Asymmetric Synthesis of Chiral γ-Lactam and γ-Amino Acid Precursors
| Catalyst | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rh-(S,S)-f-spiroPhos | β-cyano-α-aryl-α,β-unsaturated ketones | Chiral β-cyano ketones | Up to 98% | researchgate.net |
| Rh-(S,S)-f-spiroPhos | 3-cyano acrylate esters | Chiral cyano esters | Up to 98% | researchgate.net |
| D-lactate dehydrogenase (D-LDH) | Keto acids | Chiral hydroxy acids | >99.9% | mdpi.com |
Functional Group Interconversions for Diversification
Functional group interconversions are fundamental in organic synthesis for creating molecular diversity from a common starting material. fiveable.meimperial.ac.uk this compound's structure allows for a range of these transformations.
One of the most significant functional group interconversions of derivatives of this compound is the oxidative cleavage of the furan ring. The furan moiety, an electron-rich diene, can be completely oxidized. iris-biotech.de Specifically, the oxidation of 3-alkyl-4-(2-furyl)-4-oxobutanenitriles using a ruthenium tetroxide (RuO₄) catalyst, generated in situ from ruthenium(III) chloride (RuCl₃) and a co-oxidant like sodium periodate (B1199274) (KIO₄), leads to the formation of dicarboxylic acid precursors. researchgate.netresearchgate.net Subsequent esterification of the resulting carboxylic acid yields methyl 2-alkyl-3-cyanopropanoates in good yields. researchgate.netacs.org This reaction effectively transforms the furan ring into two carboxyl functionalities, providing a versatile intermediate for further synthesis.
Other potential interconversions include:
Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). fiveable.me This introduces a hydroxyl group and a new chiral center, opening pathways to different classes of compounds.
Transformation of the Nitrile: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄). vanderbilt.edu These transformations are crucial for introducing basic centers or for peptide coupling reactions.
Reactions involving the furan ring: The furan ring can participate in Diels-Alder reactions, acting as the diene component. iris-biotech.de This allows for the construction of complex bicyclic systems.
Table 2: Key Functional Group Interconversions of this compound Derivatives
| Reagent/Reaction | Functional Group Transformed | Product Functional Group | Reference |
|---|---|---|---|
| RuCl₃ / KIO₄, then esterification | Furan ring | Diester (via dicarboxylic acid) | researchgate.netresearchgate.netacs.org |
| NaBH₄ | Ketone | Secondary alcohol | fiveable.me |
| LiAlH₄ | Nitrile | Primary amine | vanderbilt.edu |
| H₂O / H⁺ or OH⁻ | Nitrile | Carboxylic acid | longdom.org |
Advanced Analytical and Computational Studies in 4 2 Furyl 4 Oxobutanenitrile Research
Spectroscopic Characterization Methodologies
Spectroscopy is a cornerstone in the analysis of 4-(2-Furyl)-4-oxobutanenitrile, providing detailed information about its atomic and molecular structure.
Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can help confirm its structure. The molecular formula of this compound is C₈H₇NO₂, corresponding to a molecular weight of approximately 149.15 g/mol . chemscene.com The mass spectrum will show a molecular ion peak (M+) at an m/z value corresponding to this mass.
Common fragmentation patterns involve the cleavage of bonds adjacent to the carbonyl group and the furan (B31954) ring. The loss of the cyanoethyl group or the furyl group can lead to characteristic fragment ions. The base peak in the spectrum often corresponds to the most stable fragment ion formed. libretexts.org
Table 2: Predicted m/z Values for Adducts of this compound
| Adduct | m/z |
| [M+H]⁺ | 150.05496 |
| [M+Na]⁺ | 172.03690 |
| [M-H]⁻ | 148.04040 |
| [M]⁺ | 149.04713 |
Data sourced from PubChemLite. uni.lu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational frequencies of its bonds.
Key expected absorption peaks include:
A strong absorption band for the carbonyl group (C=O) stretching vibration, typically found in the range of 1650–1750 cm⁻¹. pressbooks.pub
A sharp, medium-intensity absorption for the nitrile group (C≡N) stretching vibration, which appears around 2250 cm⁻¹.
Absorptions corresponding to the C-H stretching of the furan ring and the aliphatic chain, as well as C=C stretching of the furan ring. pressbooks.pub
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1650 - 1750 | Strong |
| C≡N (Nitrile) | ~2250 | Medium, Sharp |
| C-H (Aromatic/Furan) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | ~2900 | Medium |
| C=C (Furan) | ~1600 and 1430-1500 | Variable |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. libretexts.org The presence of the conjugated system, involving the furan ring and the carbonyl group, results in absorption in the UV region. The wavelength of maximum absorbance (λmax) is a key parameter obtained from the UV-Vis spectrum. rsc.org The position of λmax can be influenced by the solvent used for the analysis. uomustansiriyah.edu.iq For instance, more polar solvents can cause a shift in the absorption maximum. uomustansiriyah.edu.iq The degree of conjugation significantly affects the λmax value; more extended conjugated systems generally absorb at longer wavelengths. uomustansiriyah.edu.iq
Chromatographic Purification and Monitoring Techniques
Chromatographic methods are essential for the purification of this compound and for monitoring the progress of reactions involving this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reactions. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the separation of reactants, products, and byproducts can be visualized. The retention factor (Rf) is a characteristic value for a compound under specific TLC conditions.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification and quantitative analysis of this compound. Different HPLC modes, such as normal-phase or reverse-phase, can be employed with various solvent systems to achieve optimal separation. The retention time of the compound is a key parameter for its identification and quantification. In some advanced applications, HPLC can be coupled with TLC for enhanced analytical capabilities. nih.gov
Column Chromatography: For larger-scale purification, column chromatography using silica (B1680970) gel as the stationary phase is a common practice. thieme-connect.de The crude product is loaded onto the column and eluted with a suitable solvent gradient, allowing for the separation of the desired compound from impurities.
Column Chromatography for Isolation and Purification
Column chromatography is a fundamental and indispensable technique for the isolation and purification of this compound from reaction mixtures. Following synthesis, a crude product is typically obtained which contains unreacted starting materials, catalysts, and byproducts. Column chromatography separates these components based on their differential adsorption to a stationary phase, commonly silica gel, and their solubility in a mobile phase.
The process involves dissolving the crude mixture in a minimal amount of solvent and loading it onto the top of a column packed with silica gel. A solvent system, or eluent, is then passed through the column. Compounds with weaker interactions with the polar silica gel travel down the column more quickly with the eluent, while more polar compounds are retained longer. The choice of eluent is critical for effective separation. For β-ketonitriles like this compound, mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate are commonly employed. osaka-u.ac.jp The polarity of the eluent is often gradually increased to elute compounds with increasing polarity. Fractions are collected sequentially and analyzed (often by TLC) to identify those containing the pure desired product.
Table 1: Typical Column Chromatography Systems for Purifying β-Ketonitrile Analogs
| Compound Class | Stationary Phase | Eluent System (v/v) | Reference |
| Phenyl-Substituted β-Ketonitriles | Silica Gel | Hexane/Ethyl Acetate (9:1) | osaka-u.ac.jp |
| Substituted 4-Oxobutanenitriles | Silica Gel | Ethyl Acetate/Hexane (1:2) |
This table illustrates common solvent systems used for purifying compounds structurally similar to this compound, demonstrating the utility of hexane/ethyl acetate mixtures.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical method used ubiquitously to monitor the progress of chemical reactions that synthesize this compound. sigmaaldrich.com It allows a chemist to quickly determine whether the starting materials are being consumed and if the desired product is being formed. wisc.edu
The technique involves spotting a small amount of the reaction mixture onto a TLC plate—a sheet of glass or aluminum coated with a thin layer of adsorbent like silica gel. wisc.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable eluent. The eluent ascends the plate via capillary action, carrying the components of the spotted mixture with it at different rates depending on their polarity and affinity for the adsorbent. wisc.edu Typically, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds travel shorter distances (lower Rf). wisc.edu
To monitor a reaction, samples are taken from the reaction vessel at different time intervals and spotted on a TLC plate alongside the starting material. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the more polar product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot has completely disappeared. umich.edu
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the properties of this compound at a molecular level, offering insights that can be difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. scispace.comresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations significantly while maintaining high accuracy. uci.edu For this compound, DFT calculations can predict a wide range of fundamental properties.
These calculations provide detailed information about the molecule's electronic landscape, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting the molecule's reactivity. For instance, regions of high negative electrostatic potential are likely sites for electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack. DFT can also be used to calculate descriptors of chemical reactivity such as electronegativity and chemical hardness, providing a quantitative basis for understanding the molecule's behavior in chemical reactions. scispace.com
Table 2: Properties of this compound Predictable by DFT
| Property | Significance |
| Ground State Geometry | Predicts the most stable 3D arrangement of atoms, bond lengths, and angles. |
| Molecular Orbital Energies | Determines the HOMO-LUMO gap, which relates to electronic transitions and reactivity. |
| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions, predicting sites of interaction. |
| Vibrational Frequencies | Simulates the infrared (IR) spectrum to aid in experimental characterization. |
| Reaction Pathways | Maps the energy profile of a reaction, including transition states, to elucidate mechanisms. uci.edu |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in medicinal chemistry for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.
Given that furan- and nitrile-containing compounds often exhibit biological activity, molecular docking can be employed to explore the therapeutic potential of this compound. The process involves generating a 3D model of the compound and computationally placing it into the active site of a target protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol), and the resulting docked pose reveals key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For example, docking studies could be performed against enzymes like cyclooxygenase-2 (COX-2) or aldose reductase, which are known targets for anti-inflammatory and anti-diabetic drugs, respectively, to assess the compound's inhibitory potential.
Computational Modeling for Resolving Spectroscopic Discrepancies and Conformational Analysis
This compound possesses several single bonds around which rotation can occur, leading to the existence of multiple conformational isomers (conformers). These different conformers can coexist in solution, sometimes leading to complex or ambiguous experimental spectroscopic data (e.g., NMR or IR).
Computational modeling is a powerful tool to address these challenges. By performing a conformational analysis, researchers can calculate the relative energies of all possible conformers to determine the most stable, lowest-energy structures. sapub.org Methods like DFT can then be used to simulate the spectra (e.g., NMR chemical shifts, IR vibrational frequencies) for each individual low-energy conformer. nih.gov By comparing these calculated spectra with the experimental data, it is possible to identify the predominant conformation in solution and resolve any discrepancies or ambiguities in the initial spectral interpretation. This approach provides a detailed picture of the molecule's three-dimensional structure and flexibility. researchgate.net
Mechanistic Investigations using Computational Methods
Understanding the step-by-step pathway by which a chemical reaction occurs—the reaction mechanism—is a central goal of chemistry. Computational methods, particularly DFT, are invaluable for elucidating these mechanisms. uci.edu For the synthesis or subsequent reactions of this compound, computational modeling can map out the entire potential energy surface of a reaction.
This involves calculating the energies of the reactants, products, and any intermediates, as well as locating the high-energy transition states that connect them. acs.org By identifying the lowest energy pathway, the most likely reaction mechanism can be determined. For example, in a base-catalyzed synthesis, calculations could confirm whether the reaction proceeds via a direct nucleophilic attack or through the formation of a stabilized enolate intermediate. These investigations can explain observed product distributions, predict the stereochemical outcome of a reaction, and guide the optimization of reaction conditions for improved yield and selectivity. acs.orgresearchgate.net
Applications and Biological Relevance of 4 2 Furyl 4 Oxobutanenitrile and Its Derivatives
Medicinal Chemistry Applications
Anticancer Activities and Molecular Mechanisms
Derivatives containing the furan (B31954) moiety have shown significant potential as anticancer agents. Research has focused on their ability to induce programmed cell death (apoptosis), halt the cancer cell cycle, and modulate critical signaling pathways involved in tumor growth.
The induction of apoptosis is a key mechanism for many anticancer drugs. Certain furan-based derivatives have been shown to trigger this process in cancer cells. For instance, novel synthesized furan derivatives have demonstrated a strong pro-apoptotic effect by inducing the intrinsic mitochondrial pathway of apoptosis. acs.org This was confirmed by an increase in the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2 in treated breast cancer cells (MCF-7). acs.org Furanocoumarins have also been found to induce apoptosis in human leukemia cell lines. openmedicinalchemistryjournal.com The activation of caspases, which are key executioners of apoptosis, was observed in p53-positive cells treated with a synthetic derivative of benzofuran (B130515) lignan, known as Benfur. nih.govgoogle.com
A study on 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives revealed that some of these compounds exhibited moderate cytotoxic action against breast cancer cell lines, suggesting their potential to interfere with cancer cell viability. jst.go.jp
Table 1: Cytotoxic Activity of Select Furan Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Pyridine (B92270) carbohydrazide (B1668358) 4 | MCF-7 (Breast Cancer) | 4.06 |
| N-phenyl triazinone 7 | MCF-7 (Breast Cancer) | 2.96 |
Disruption of the cell division cycle is another effective strategy to inhibit tumor growth. Certain furan derivatives have been found to arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. For example, pyridine carbohydrazide 4 and N-phenyl triazinone 7 were shown to induce cell cycle arrest at the G2/M phase in breast cancer cells. acs.orgnanobioletters.com This arrest was accompanied by an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. acs.orgnanobioletters.com
Similarly, a novel synthetic derivative of benzofuran lignan, Benfur, caused G2/M arrest in a dose- and time-dependent manner in Jurkat T-cells. nih.govgoogle.com This cell cycle inhibition was associated with an increase in the amounts of proteins p21 and cyclin B, which are critical regulators of the cell cycle. nih.gov
The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. The ability to modulate these pathways is a hallmark of many targeted cancer therapies. Furan-containing compounds have been shown to interfere with several of these key pathways.
Furanocoumarins, for instance, exert a strong antiproliferative effect by modifying molecular pathways such as the nuclear factor-kappa B (NF-κB), phosphatidylinositol-3-kinase/AKT (PI3K/AKT), and mitogen-activated protein kinase (MAPK) pathways. openmedicinalchemistryjournal.com The synthetic benzofuran derivative, Benfur, was found to inhibit endotoxin-induced NF-κB activation in both p53-positive and p53-negative cells, indicating a partial mechanism of cell death through the inhibition of this pathway. nih.gov The primary mechanism of action for Benfur, however, was found to be predominantly dependent on the p53 signaling pathway. nih.gov
Enzyme Inhibition Potential
Aldose reductase is an enzyme that, under conditions of high blood sugar (hyperglycemia), converts glucose to sorbitol. The accumulation of sorbitol is implicated in the long-term complications of diabetes, such as neuropathy, retinopathy, and nephropathy. Therefore, inhibitors of aldose reductase are of significant therapeutic interest.
Research has shown that various benzo[b]furan derivatives possessing a carboxymethylsulfamoyl group are potent inhibitors of aldose reductase. nih.gov Many of these compounds displayed significant inhibitory activities, with IC50 values in the nanomolar to micromolar range. nih.gov The position of the carboxymethylsulfamoyl group on the benzofuran ring was found to be a critical determinant of the inhibitory potency. nih.gov
Table 2: Aldose Reductase Inhibitory Activity of Benzo[b]furan Derivatives
| Compound Type | IC50 Range (M) |
|---|
Cyclooxygenase-2 (COX-2) Inhibition
The furan scaffold is a key structural feature in a number of compounds known for their anti-inflammatory properties, including some that exhibit selective inhibition of cyclooxygenase-2 (COX-2). researchgate.net The COX-2 enzyme is a crucial mediator of pain and inflammation, and its selective inhibition is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.govrsc.org
While direct studies evaluating 4-(2-Furyl)-4-oxobutanenitrile as a COX-2 inhibitor are not prominent in the available literature, its structure represents a viable starting point for the synthesis of potential inhibitors. Research has demonstrated that derivatives of various heterocyclic systems, such as pyrimidines and indolin-ones, can be potent and selective COX-2 inhibitors. nih.govmdpi.com For example, certain 1,3-dihydro-2H-indolin-2-one derivatives have shown significant COX-2 inhibitory activities with IC50 values as low as 2.35 µM. nih.gov Similarly, novel thiophene (B33073) carboxamide derivatives have been synthesized that demonstrate selective COX-2 inhibition with IC50 values of 0.29 µM, surpassing the activity of the established drug celecoxib (B62257) in certain assays. rsc.org Given that this compound is a precursor for various heterocyclic compounds, it holds potential for the development of new selective COX-2 inhibitors.
| Derivative Class | Example Compound | Target | IC50 Value |
| Thiophene Carboxamide | 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa | COX-2 | 0.29 µM |
| 1,3-Dihydro-2H-indolin-2-one | Compound 4e | COX-2 | 2.35 µM |
| 1,2,3-Triazole Hybrid | Compound 6b | COX-2 | 0.04 µM |
| 1,2,3-Triazole Hybrid | Compound 6j | COX-2 | 0.04 µM |
Antimicrobial Activities
The furan nucleus is a component of many compounds with established antimicrobial properties. nih.govnih.gov Derivatives synthesized from this compound, particularly those incorporating other heterocyclic rings like pyrazole (B372694) and thiophene, have shown significant activity against a range of microbial pathogens, including drug-resistant strains. nih.govnih.gov
Research into novel pyrazole derivatives has identified compounds with notable antibacterial and antifungal effects. For instance, certain pyrazole-1-carbothiohydrazide derivatives have demonstrated remarkable activity, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5–125 µg/mL against bacteria and 2.9–7.8 µg/mL against fungi, in some cases exceeding the potency of standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov Other studies have highlighted pyrazole derivatives containing thiophene moieties that are active against multidrug-resistant pathogens, functioning as dual inhibitors of DNA gyrase and Dihydrofolate reductase (DHFR). nih.gov One such derivative exhibited potent activity with MIC values between 0.22 and 0.25 μg/mL against the tested pathogens. nih.gov Furthermore, furan-containing pyrazole derivatives have shown high antibacterial efficacy against Bacillus subtilis, with inhibition zones of up to 19 mm. ijpsr.com
| Derivative Class | Organism(s) | Activity Measurement | Result |
| Pyrazole-Thiophene Hybrid | Multidrug-Resistant Bacteria & Fungi | MIC | 0.22 - 0.25 µg/mL |
| Pyrazole-1-carbothiohydrazide | S. aureus, B. subtilis, K. pneumoniae, E. coli | MIC | 62.5 - 125 µg/mL |
| Pyrazole-1-carbothiohydrazide | C. albicans, A. flavus | MIC | 2.9 - 7.8 µg/mL |
| Furan-Pyrazole Hybrid | Bacillus subtilis | Inhibition Zone | 19 mm |
| Carbamothioyl-furan-2-carboxamide | Various Bacteria & Fungi | Inhibition Zone | 9 - 17 mm |
Anti-inflammatory and Antioxidant Properties
Furan derivatives are recognized for their anti-inflammatory and antioxidant activities. nih.gov These biological effects are often linked to their ability to scavenge free radicals and modulate inflammatory signaling pathways. nih.govnih.gov The mechanisms behind their anti-inflammatory action can include the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. nih.gov The antioxidant capacity is often attributed to the furan ring's ability to donate electrons or react with peroxyl radicals. nih.gov
Specific furan-containing molecules have demonstrated potent antioxidant activity in various assays. For example, a derivative featuring a 2,3-dihydroxyphenyl ring attached to the furan core showed exceptional capacity to quench superoxide (B77818) anions (IC50 value of 0.187 µM), scavenge DPPH radicals (IC50 value of 10.3 µM), and inhibit lipid peroxidation (IC50 value of 0.129 µM). utripoli.edu.ly In the context of anti-inflammatory action, newly synthesized heterocyclic/benzofuran hybrids have been evaluated for their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells. One promising compound from this class exhibited an excellent inhibitory effect on NO generation with an IC50 value of 52.23 ± 0.97 μM, suggesting its potential as an anti-inflammatory agent. mdpi.com
| Derivative Class | Activity | IC50 Value |
| Dihydroxyphenyl-Furan | Superoxide Anion Quenching | 0.187 µM |
| Dihydroxyphenyl-Furan | DPPH Radical Scavenging | 10.3 µM |
| Dihydroxyphenyl-Furan | Lipid Peroxidation Inhibition | 0.129 µM |
| Piperazine/Benzofuran Hybrid | Nitric Oxide (NO) Inhibition | 52.23 µM |
Role as Privileged Scaffolds and Building Blocks in Drug Discovery
In medicinal chemistry, this compound is considered an essential building block for constructing more complex molecules. processpointchem.com Its utility lies in its capacity to serve as a precursor for a variety of heterocyclic compounds, enabling the expansion of chemical libraries for drug discovery programs. processpointchem.comchemscene.com The furan ring itself is a privileged scaffold, a molecular framework that is able to bind to multiple biological targets, and it is found in numerous commercially available drugs. researchgate.netutripoli.edu.ly
The synthetic versatility of this compound is demonstrated in its use to create libraries of pyrazole derivatives. nih.govspast.org These synthesized pyrazoles have been evaluated for a range of biological activities, including potential anticancer applications as p53-MDM2 binding inhibitors and BRAF V600E inhibitors. nih.govnih.gov For instance, pyrazole derivatives synthesized from furan-containing precursors have been tested against human cancer cell lines, with some compounds showing potent antiproliferative activities with IC50 values in the low micromolar range. nih.gov This highlights the role of this compound as a starting material for generating novel compounds that can be screened for therapeutic potential.
Contributions to Material Science
Development of Advanced Polymers and Coatings
The furan moiety is a bio-based chemical building block that has garnered significant interest in material science for the development of sustainable polymers. chemrxiv.org Furan derivatives, such as furan-2,5-dicarboxylic acid (FDCA), are being explored as renewable substitutes for petroleum-based monomers like terephthalic acid in the synthesis of polyesters. chemrxiv.org This has led to the creation of bio-based polymers with potentially superior properties. chemrxiv.org
Another key application of furan chemistry in material science is the development of self-healing materials. This technology often utilizes the reversible Diels-Alder reaction between a furan group and a maleimide (B117702) group. nih.gov When the material is damaged, heating can reverse the Diels-Alder bonds (retro-DA reaction); upon cooling, the bonds reform (DA reaction), effectively "healing" the damage. nih.gov While this compound is listed as having potential applications in material science, its direct use as a monomer in polymerization is not as well-documented as simpler furan derivatives. processpointchem.com However, its chemical structure offers potential reactive sites that could be modified for incorporation into polymer chains or for the development of functional coatings.
Utility in Biochemical Research
The primary utility of this compound in a biochemical research context is its role as a synthetic intermediate. processpointchem.com It is classified as a compound for research use only, underscoring its application in laboratory settings for the synthesis of novel molecules for biological evaluation. scbt.comscbt.com Its stable and precise formulation makes it a reliable choice for advanced research and development projects. processpointchem.com
Researchers utilize this compound as a starting material to build more elaborate molecular architectures. For example, it can be used to synthesize pyrazole derivatives which are then used as chemical probes to investigate biological pathways. nih.govspast.org Studies have used these resulting compounds to screen for inhibitory activity against cancer-related targets like BRAF V600E and the p53-MDM2 interaction, providing insights into potential therapeutic strategies. nih.govnih.gov Therefore, the value of this compound in biochemical research lies in its ability to facilitate the creation of new tools for exploring complex biological systems.
Probing Enzyme Interactions and Metabolic Pathways
The furan moiety within this compound is a key determinant of its potential biological activity and its utility as a probe in studying enzyme interactions and metabolic pathways. The metabolism of furan-containing compounds is often initiated by cytochrome P450 (P450) enzymes, which catalyze the oxidation of the furan ring. nih.govnih.gov This bioactivation can lead to the formation of reactive electrophilic intermediates, such as epoxides or cis-enediones. nih.govnih.gov
These reactive metabolites are capable of forming covalent adducts with cellular nucleophiles, including amino acid residues in proteins (enzymes) and nucleic acids. nih.gov This reactivity is fundamental to both the potential toxicity of some furan derivatives and their application as molecular probes. By designing derivatives of this compound, researchers can potentially modulate this reactivity to target specific enzymes.
Detailed Research Findings:
While specific studies on this compound as an enzyme probe are not extensively documented, the principles of furan metabolism provide a clear rationale for its potential in this area. For instance, the metabolic activation of other furan-containing compounds has been shown to lead to the formation of reactive species that can act as inhibitors or markers for enzymatic activity. acs.org
The general metabolic pathway for furan compounds involves the following steps:
Oxidation: The furan ring is oxidized by cytochrome P450 enzymes. nih.gov
Formation of Reactive Intermediates: This oxidation generates highly reactive intermediates like cis-2-butene-1,4-dial (BDA) from the parent furan structure. researchgate.netacs.org
Nucleophilic Attack: These intermediates can then react with cellular macromolecules. nih.gov
The study of such interactions is crucial for understanding the mechanism of action of furan-containing drugs and for assessing their safety profiles. The nitrile group and the ketone in this compound offer additional sites for chemical modification, allowing for the synthesis of a library of derivatives with varying electronic and steric properties. These derivatives could be used to explore the active sites of enzymes and to understand structure-activity relationships.
One potential application is in the development of enzyme inhibitors. By strategically modifying the structure of this compound, it may be possible to design molecules that specifically bind to and inhibit the activity of target enzymes. For example, derivatives of other nitrogen-containing heterocyclic compounds have been shown to be potent enzyme inhibitors. nih.gov
Furthermore, the synthesis of radiolabeled versions of this compound could enable detailed metabolic fate studies. researchgate.netnih.gov By tracing the radiolabel, researchers can identify the metabolites formed and quantify their distribution in various tissues, providing valuable insights into the compound's pharmacokinetic and pharmacodynamic properties.
Table 1: Potential Applications in Probing Enzyme Interactions and Metabolic Pathways
| Application Area | Rationale | Potential Research Direction |
|---|---|---|
| Enzyme Inhibition Assays | The reactive nature of the furan ring upon metabolic activation suggests potential for irreversible enzyme inhibition. | Synthesis of derivatives to target specific enzyme active sites and evaluation of their inhibitory constants (IC50, Ki). |
| Metabolic Pathway Elucidation | The furan scaffold is a substrate for metabolic enzymes like cytochrome P450. | In vitro and in vivo studies with labeled compounds to identify and characterize metabolites. |
| Covalent Labeling of Proteins | The electrophilic intermediates formed during metabolism can covalently bind to proteins. | Use of derivatives as probes to identify and map the binding sites on target proteins. |
Applications in Analytical Chemistry
In the field of analytical chemistry, well-characterized chemical compounds are essential for the validation and calibration of analytical methods. This compound, as a stable, pure substance, has potential applications in this domain.
Reference standards are highly purified compounds used as a benchmark for identifying and quantifying substances in a sample. They are a critical component of quality control in the pharmaceutical, food, and environmental industries. basicmedicalkey.comnih.gov
Detailed Research Findings:
This compound is commercially available from various chemical suppliers, often with a specified purity of ≥97%. chemscene.com This availability makes it a candidate for use as a reference standard in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
In a typical HPLC analysis, a reference standard of this compound would be used to:
Establish Retention Time: The time it takes for the compound to travel through the chromatography column is a characteristic feature used for its identification in a sample mixture.
Create Calibration Curves: By preparing solutions of the reference standard at known concentrations and measuring the detector response, a calibration curve can be constructed. This curve is then used to determine the concentration of the compound in unknown samples.
The use of reference standards is crucial for ensuring the accuracy and reliability of analytical data. pageplace.de For instance, in the quality control of a pharmaceutical product where a derivative of this compound is an active ingredient or an impurity, a certified reference standard of the compound would be indispensable.
While there is no widespread documentation of this compound as a certified reference material from major pharmacopeias, its availability in high purity allows individual laboratories to qualify it for use as an in-house or working standard. The process of qualifying a reference standard involves rigorous testing to confirm its identity and purity using various analytical techniques.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 17960-37-1 | scbt.comchemical-suppliers.eu |
| Molecular Formula | C₈H₇NO₂ | chemscene.com |
| Molecular Weight | 149.15 g/mol | chemscene.com |
| Appearance | Yellow to brown solid | processpointchem.com |
| Melting Point | 52-54 °C | processpointchem.com |
| Boiling Point | 325.5 °C at 760 mmHg | chemical-suppliers.eu |
| Density | 1.145 g/cm³ | chemical-suppliers.eu |
Green Chemistry Principles in the Synthesis and Transformation of 4 2 Furyl 4 Oxobutanenitrile
Maximizing Atom Economy in Synthetic Routes
Atom economy is a core concept of green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts.
The synthesis of 4-(2-Furyl)-4-oxobutanenitrile can be approached through various routes, with acylation of a furan (B31954) derivative being a common strategy. For instance, a Friedel-Crafts acylation of furan with a suitable acylating agent containing the nitrile functionality could be a potential pathway. The atom economy of such a reaction is highly dependent on the choice of reagents and catalysts.
Consider a hypothetical synthesis involving the acylation of furan with 4-chloro-4-oxobutanenitrile in the presence of a Lewis acid catalyst. While this may yield the desired product, the generation of stoichiometric amounts of byproducts, such as metal chlorides from the catalyst, would significantly lower the atom economy.
To enhance atom economy, alternative synthetic strategies are being explored. Catalytic approaches that minimize the use of stoichiometric reagents are preferred. For example, catalytic acylation reactions where the catalyst is regenerated and reused would lead to a higher atom economy. Furthermore, addition reactions, which inherently have a 100% atom economy, are being investigated for the synthesis of furan derivatives, though their direct application to this compound may require innovative multi-step processes. nih.govorganic-chemistry.org
The following table illustrates a simplified comparison of atom economy for different hypothetical synthetic approaches to a generic furan ketone.
| Synthetic Approach | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Stoichiometric Acylation | Furan + Acyl Chloride + AlCl₃ | Furan Ketone | AlCl₃·H₂O, HCl | Low |
| Catalytic Acylation | Furan + Acetic Anhydride (B1165640) + Zeolite Catalyst | Furan Ketone | Acetic Acid | Moderate |
| Addition Reaction | Substituted Alkyne + Diol | Furan Derivative | None | 100% |
Optimization of Energy Efficiency in Chemical Processes
Reducing the energy footprint of chemical reactions is a critical aspect of green chemistry. This can be achieved by conducting reactions under milder conditions and by utilizing alternative energy sources that can accelerate reaction rates and reduce reaction times.
Utilization of Microwave-Assisted Protocols
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid and uniform heating of reaction mixtures. anton-paar.com This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. nih.gov The application of microwave irradiation to the synthesis of heterocyclic compounds, including furans and their derivatives, has been well-documented. asianpubs.orgfrontiersin.org
In the context of this compound synthesis, a microwave-assisted approach could be applied to the key bond-forming steps, such as the acylation of furan or a related condensation reaction. The targeted heating provided by microwaves can enhance reaction rates and potentially reduce the formation of side products. mtak.hu
A comparative study of a generic acylation reaction highlights the potential benefits of microwave assistance:
| Method | Reaction Time | Temperature (°C) | Yield (%) |
| Conventional Heating | 8 hours | 120 | 75 |
| Microwave Irradiation | 15 minutes | 120 | 88 |
Implementation of Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for improving energy efficiency. The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions. nih.govnih.gov
Employment of Environmentally Benign Solvents
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally friendly alternatives.
Aqueous Media for Improved Reaction Outcomes
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While many organic compounds have limited solubility in water, performing reactions in aqueous media can offer unique reactivity and selectivity. The hydrophobic effect can drive organic reactants together, accelerating reaction rates.
The synthesis of furan derivatives in aqueous media has been a subject of increasing interest. organic-chemistry.org For the preparation of this compound, exploring water-based synthetic routes, potentially with the aid of phase-transfer catalysts or surfactants, could significantly improve the environmental profile of the process. The use of water as a solvent not only reduces the reliance on hazardous organic solvents but can also simplify product isolation and purification.
Application of Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. They are considered potential green alternatives to volatile organic compounds (VOCs) due to their negligible vapor pressure, high thermal stability, and tunable solvency. e-bookshelf.derushim.rursc.org These properties can lead to safer handling, reduced air pollution, and potential for catalyst recycling. rsc.org
In the context of synthesizing furan-containing compounds, the use of ILs can offer distinct advantages. For instance, photoinduced electron transfer reactions, which might otherwise be conducted in toxic solvents like acetonitrile, have been successfully carried out in ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4). um.edu.mt The unique ionic nature, polarity, and viscosity of ILs can influence reaction rates and product selectivity. um.edu.mt While specific studies on the synthesis of this compound using ionic liquids are not extensively documented, the principles from related syntheses suggest their potential applicability. The use of ILs could facilitate reactions, such as alkylations or condensations, involved in its synthesis pathway while simplifying product separation and catalyst reuse.
Table 1: Properties and Potential Advantages of Ionic Liquids in Synthesis
| Property | Description | Potential Advantage in Synthesis |
| Negligible Vapor Pressure | Do not evaporate easily. | Reduced air pollution, safer handling, containment of hazardous reactants. |
| High Thermal Stability | Stable over a wide range of temperatures. | Allows for a wider operational window for reaction conditions. |
| Tunable Solvency | Properties can be modified by changing cation/anion pairs. | Optimization of solubility for reactants, catalysts, and products. |
| Catalyst Immobilization | Can dissolve catalysts, facilitating their separation and recycling. | Reduced catalyst waste and cost, simplified purification. |
Solvent-Free Reaction Conditions
Eliminating solvents altogether represents a significant step forward in green chemistry, reducing waste and simplifying purification processes. nih.govresearchgate.net Solvent-free, or solid-state, reactions can be promoted by grinding, heating, or microwave and ultraviolet irradiation. nih.gov
This approach has been successfully applied to reactions involving furan derivatives. For example, the Knoevenagel condensation of 5-(hydroxymethyl)furfural with malononitrile (B47326) has been achieved with high yields under solvent-free conditions at 60°C using a magnesium hydroxide (B78521) catalyst. academie-sciences.fr Similarly, the dimerization of trans-3-(2-furyl)acrylic acid can proceed efficiently under UVA light with or without a solvent. und.edu Michael addition reactions have also been performed efficiently in a water suspension, which is considered a completely organic solvent-free method. cmu.edu These examples demonstrate the viability of solvent-free approaches for key chemical transformations on molecules containing a furan ring, suggesting that the synthesis of this compound could be adapted to similar conditions, particularly for condensation or addition steps.
Development of Sustainable Catalytic Approaches
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste.
Enzyme-Catalyzed Processes for Reduced Derivatization
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild conditions, often in aqueous media. nih.gov This high degree of selectivity frequently obviates the need for protecting groups, which are temporary modifications of functional groups that add steps and generate waste. dtu.dk
While specific enzymatic routes to this compound are an area for future research, various enzyme classes hold promise for its synthesis or transformation. For instance, a lipase (B570770) could be used for selective acylation steps, or an oxynitrilase could be employed for the asymmetric addition of cyanide. For transformations, a ketoreductase could stereoselectively reduce the ketone group to a chiral alcohol without affecting the nitrile or furan moieties, a process that would typically require multiple protection-deprotection steps in traditional chemistry. The use of enzymes like transaminases, peroxygenases, or P450 monooxygenases is a rapidly growing field in the pharmaceutical industry for creating complex molecules more efficiently. nih.govdtu.dk
Table 2: Comparison of Catalytic Approaches
| Catalytic Approach | Catalyst Example | Key Green Advantage | Relevance to this compound |
| Mild Base Catalysis | Triethylamine, Mg(OH)₂ academie-sciences.frmdpi.com | Avoids corrosive reagents, reduces byproducts. | Applicable to condensation or addition steps in the synthesis pathway. |
| Enzyme Catalysis | Ketoreductases, Lipases nih.gov | High selectivity, mild aqueous conditions, reduces need for protecting groups. | Potential for stereoselective reduction of the ketone or other selective transformations. |
| Heterogeneous Catalysis | Carbon-MgO composites researchgate.net | Ease of catalyst separation and recycling. | Applicable for hydrogenations or other transformations of the furan ring. |
| Metal-Free Catalysis | Organocatalysts, S₈/DABCO nih.gov | Avoids toxic and expensive heavy metals. | Potential for metal-free C-C bond forming reactions. |
Heterogeneous and Metal-Free Catalysis
Developing catalytic systems that are easily separable from the reaction mixture is a key goal for sustainable process design. Heterogeneous catalysts, which exist in a different phase from the reactants, can be removed by simple filtration and recycled, reducing waste and cost. researchgate.net A prime example relevant to furan chemistry is the use of a metal-free, carbon-MgO composite for the catalytic transfer hydrogenation of furfural (B47365) to furfuryl alcohol. researchgate.net This demonstrates a sustainable approach to modifying the furan scaffold.
Furthermore, the move towards metal-free catalysis addresses concerns about the toxicity, cost, and environmental persistence of many transition metals. rsc.org Reactions for the synthesis of tetrasubstituted furans have been developed that proceed without metal catalysts, instead using reagents like elemental sulfur with an organic base. nih.gov These strategies provide a framework for developing cleaner, metal-free synthetic routes toward complex furan-containing molecules like this compound.
Strategies for Reducing Derivatives and Protecting Group Use
A central tenet of green chemistry is to minimize or avoid the use of temporary derivatives and protecting groups, as these steps add to the complexity of a synthesis and generate additional waste. The most effective strategy to achieve this is through the use of highly selective catalysts.
Enzyme-catalyzed processes are exemplary in this regard. nih.govdtu.dk The inherent ability of an enzyme to target a specific functional group within a complex molecule under mild conditions is a powerful tool for avoiding protecting groups. For example, the enzymatic reduction of the ketone in this compound would yield the corresponding alcohol without the need to first protect the nitrile or furan ring from the reducing agent. Similarly, the development of chemoselective heterogeneous or metal-free catalysts can achieve the same goal, allowing for transformations on one part of the molecule while leaving other sensitive functionalities untouched.
Future Perspectives and Emerging Research Avenues for 4 2 Furyl 4 Oxobutanenitrile
Development of Novel and More Efficient Synthetic Strategies
The synthesis of 4-(2-Furyl)-4-oxobutanenitrile and its derivatives is a cornerstone of its continued investigation. Current methods often involve the Michael addition of nitriles to α,β-unsaturated ketones. While effective, researchers are actively pursuing more streamlined and efficient synthetic routes. One-pot reactions, which combine multiple synthetic steps into a single procedure, are a significant area of interest. For instance, a one-pot oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-arylbutanenitriles has shown promise, offering high yields under mild conditions. Future efforts will likely focus on the use of novel catalysts and reaction media to further enhance efficiency and reduce environmental impact. The development of stereoselective syntheses will also be crucial for producing specific enantiomers, which can exhibit distinct biological activities.
Exploration of Undiscovered Reactivity Profiles and Mechanistic Pathways
A deeper understanding of the reactivity of this compound is essential for unlocking its full synthetic potential. The presence of both a furan (B31954) ring and a β-ketonitrile moiety provides multiple sites for chemical modification. acs.orgresearchgate.net The furan ring can undergo oxidation, leading to ring-opened products like methyl 2-alkyl-3-cyanopropanoates. acs.orgresearchgate.netresearchgate.netresearchgate.net The nitrile and carbonyl groups facilitate reactions such as Michael-type conjugate additions and intramolecular cyclizations, enabling the construction of complex heterocyclic structures. Future research will likely delve into the mechanistic details of these transformations, employing computational modeling and advanced spectroscopic techniques to elucidate reaction pathways. researchgate.net This knowledge will pave the way for the rational design of new reactions and the synthesis of previously inaccessible derivatives.
Expansion of Diverse Biological Applications and Target Identification
Derivatives of this compound have shown potential in drug development, with some exhibiting anticancer properties. For example, certain derivatives have been shown to inhibit the proliferation of breast cancer cell lines. The core structure is considered a "privileged scaffold" in medicinal chemistry, meaning it can be modified to interact with a wide range of biological targets. researchgate.net Future research will focus on expanding the scope of biological testing to uncover new therapeutic applications, including antimicrobial and antiviral activities. researchgate.net Identifying the specific molecular targets of these compounds is a critical next step. This will involve techniques such as affinity chromatography and proteomics to pinpoint the proteins and enzymes with which these molecules interact, providing a clearer understanding of their mechanism of action.
Integration into Advanced Materials Science and Nanotechnology
The unique chemical properties of this compound make it a candidate for incorporation into advanced materials. Its ability to participate in polymerization reactions could be harnessed to create novel polymers with tailored properties. The furan moiety, in particular, can be involved in Diels-Alder reactions, which are useful for creating cross-linked and thermally reversible materials. Furthermore, the integration of this compound into nanomaterials is a burgeoning area of research. acs.orgresearchgate.net By attaching derivatives of this compound to quantum dots or other nanoparticles, researchers could develop new sensors, catalysts, or drug delivery systems. acs.orgtu-dresden.de
Predictive Computational Design and High-Throughput Screening for New Derivatives
Computational chemistry is set to play a pivotal role in accelerating the discovery of new derivatives of this compound with desired properties. High-throughput virtual screening can be used to rapidly evaluate large libraries of virtual compounds for their potential biological activity or material properties. nih.govrsc.org Molecular docking studies, for instance, can predict how well a molecule will bind to a specific protein target, helping to prioritize compounds for synthesis and experimental testing. mdpi.com This in silico approach, combined with experimental validation, will significantly streamline the drug discovery and materials design process.
Sustainable and Scalable Production Methods for Industrial Relevance
For this compound and its derivatives to find widespread application, the development of sustainable and scalable production methods is paramount. This involves optimizing reaction conditions to maximize yield and minimize waste, as well as exploring the use of greener solvents and renewable starting materials. Flow chemistry, where reactions are carried out in continuous-flowing streams rather than in batches, offers a promising approach for improving efficiency and safety. The development of robust and cost-effective manufacturing processes will be crucial for translating the potential of this versatile compound from the laboratory to industrial applications.
Q & A
Q. What are the recommended methods for synthesizing 4-(2-Furyl)-4-oxobutanenitrile in laboratory settings?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous routes for structurally similar compounds suggest feasible approaches. For example, Knoevenagel condensation (used for 4-(2-Fluorophenyl)-4-oxobutanoic acid synthesis in ) could be adapted. This involves reacting 2-furfural with a nitrile-containing precursor (e.g., cyanoacetate) under basic conditions, followed by hydrolysis and decarboxylation. Optimization may require adjusting catalysts (e.g., piperidine) or solvent systems (e.g., ethanol/water). For nitrile-functionalized analogs, electrophilic substitution or cyano-group introduction via nucleophilic addition (e.g., using TMSCN) could be explored .
Q. How should researchers handle and mitigate risks associated with this compound exposure?
- Methodological Answer : Based on GHS classifications ( ), the compound poses acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory hazards (H335) . Mitigation strategies include:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Engineering Controls : Fume hoods for aerosol prevention and local exhaust ventilation.
- First Aid : Immediate rinsing with water for skin/eye contact; artificial respiration if inhaled.
- Storage : Inert atmosphere (N₂/Ar) to prevent decomposition; avoid incompatible materials (e.g., strong oxidizers).
Q. What analytical techniques are suitable for characterizing this compound?
- NMR Spectroscopy : Confirm furyl and nitrile group positions via H and C NMR (e.g., nitrile C≡N peak at ~110-120 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2200 cm) stretches.
- Mass Spectrometry : High-resolution MS to verify molecular formula (CHNO) and fragmentation patterns.
- X-ray Crystallography : If crystalline, determine solid-state structure and hydrogen-bonding motifs (as in ).
Advanced Research Questions
Q. How do electronic effects of the 2-furyl substituent influence the reactivity of 4-oxobutanenitrile derivatives in nucleophilic additions?
- Methodological Answer : The 2-furyl group is electron-withdrawing due to its conjugated carbonyl, activating the α-carbon of the ketone for nucleophilic attacks (e.g., Grignard additions or enolate formation). Comparative studies with phenyl or fluorophenyl analogs ( ) can elucidate substituent effects . Strategies:
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, hydrides).
- Computational Analysis : Density Functional Theory (DFT) to calculate charge distribution and Fukui indices at reactive sites.
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. inactivity) may arise from purity, assay conditions, or structural analogs ( ) . Resolution approaches:
- Standardized Assays : Replicate studies under controlled conditions (pH, temperature, solvent).
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., halogenation at furyl positions) to isolate contributing factors.
Q. How can computational modeling predict the interaction of this compound with biological targets like enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding affinities to targets such as kynurenine-3-hydroxylase or cyclooxygenase (COX), as seen in structurally related compounds ( ) . Steps:
- Ligand Preparation : Optimize 3D structure using Gaussian or Avogadro.
- Protein-Ligand Docking : Use crystal structures from PDB (e.g., 1VOM for COX).
- Free Energy Calculations : MM-PBSA/GBSA to estimate binding energies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
